1-[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Description
1-[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a heterocyclic compound featuring a piperazine core substituted with a (E)-styrenesulfonyl group and an ethanone moiety linked to a 1,2,4-triazole-thiophene derivative via a thioether bridge. This structure integrates multiple pharmacophoric elements:
- Piperazine sulfonyl group: Enhances solubility and modulates receptor interactions .
- Ethanone linker: Facilitates conformational flexibility and binding affinity .
The compound’s synthesis typically involves nucleophilic substitution between α-halogenated ketones and thiol-containing heterocycles under basic conditions, as described in analogous protocols .
Properties
IUPAC Name |
1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S3/c26-18(15-30-20-21-19(22-23-20)17-7-4-13-29-17)24-9-11-25(12-10-24)31(27,28)14-8-16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2,(H,21,22,23)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEALZWJBUAKYIF-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CSC2=NNC(=N2)C3=CC=CS3)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)CSC2=NNC(=N2)C3=CC=CS3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of compounds related to the target molecule. For instance, derivatives containing triazole and thiophene rings have shown significant antibacterial activity against various strains of bacteria:
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 5a | Staphylococcus aureus | 14–17 |
| 5b | Escherichia coli | 12–15 |
| 5e | Pseudomonas aeruginosa | Moderate |
These compounds exhibited marked activity particularly against Gram-positive bacteria and moderate activity against Gram-negative bacteria .
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits notable anticancer properties. The following table summarizes the anti-proliferative effects against various cancer cell lines:
The compound's mechanism of action appears to involve disruption of cellular processes critical for tumor growth and survival, potentially through apoptosis induction and cell cycle arrest in cancer cells .
Case Studies
Case Study 1: Synthesis and Evaluation of Triazole Derivatives
A study synthesized various triazole derivatives and evaluated their biological activities. Among these, compounds with similar structural features to our target molecule exhibited potent anti-proliferative effects against MCF7 and HCT116 cell lines. The study concluded that structural modifications could enhance biological activity significantly .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of thiophene-linked triazoles. The results indicated that compounds with a piperazine link showed enhanced antibacterial activities compared to those without it. This suggests that the sulfonylpiperazine moiety may play a crucial role in enhancing antimicrobial efficacy .
The biological activities of this compound are likely attributed to several mechanisms:
- Inhibition of DNA Synthesis : Compounds with triazole rings often interfere with nucleic acid synthesis, leading to bacterial cell death.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways, resulting in reduced cell viability.
- Cell Cycle Arrest : The compound may affect key regulatory proteins involved in the cell cycle, causing arrest at specific phases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the piperazine, triazole, or aryl groups, leading to differences in physicochemical properties and bioactivity. Key comparisons are outlined below:
Physicochemical and Bioactivity Trends
- Lipophilicity : The trifluoromethyl analog (XLogP3: 4.3) is more lipophilic than the target compound (estimated XLogP3: ~3.8), which may influence membrane permeability.
- Solubility : Methoxy-substituted analogs (e.g., dimethoxyphenyl derivative ) exhibit higher aqueous solubility due to polar substituents.
- Antiproliferative Activity : Triazole-thiophene derivatives (e.g., compounds in ) show moderate activity against cancer cell lines (IC₅₀: 10–50 μM), comparable to diphenyltriazole analogs .
Computational and Structural Analyses
- DFT Studies : Geometric parameters of cyclobutyl-triazole analogs align closely with X-ray data (RMSD < 0.1 Å), validating computational models for predicting target compound behavior .
- Crystal Packing: Sulfonyl and triazole groups in analogs like 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone form hydrogen-bonded networks, stabilizing the crystal lattice .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization involves multi-step reactions with controlled conditions. Key steps include:
- Sulfonylation of Piperazine: React 4-[(E)-2-Phenylethenyl]sulfonyl chloride with piperazine in anhydrous dichloromethane (DCM) under nitrogen atmosphere to prevent hydrolysis .
- Thiol-Ethanone Coupling: Use triethylamine (TEA) as a base to facilitate the nucleophilic substitution between the piperazine intermediate and 5-thiophen-2-yl-1H-1,2,4-triazole-3-thiol .
- Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol to isolate the final product . Critical Parameters: Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (60–80°C) to suppress side reactions .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer: A multi-technique approach is required:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Identify protons on the piperazine ring (δ 2.8–3.5 ppm), thiophene (δ 7.0–7.5 ppm), and triazole (δ 8.1–8.3 ppm) .
- 13C NMR: Confirm carbonyl (C=O) at ~200 ppm and sulfonyl (SO2) at ~45 ppm .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peak ([M+H]+) with <2 ppm error .
- Infrared Spectroscopy (IR): Detect C=O stretch (~1680 cm⁻¹) and S=O stretch (~1150 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
Methodological Answer: SAR studies require systematic modification and biological screening:
- Core Modifications:
- Replace the thiophene ring with furan or pyridine to assess electronic effects on receptor binding .
- Substitute the sulfonyl group with carbonyl or phosphonate to test steric tolerance .
- Biological Assays:
- In vitro: Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- In silico: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to ATP-binding pockets .
- Data Interpretation: Correlate substituent electronegativity with IC50 values to identify pharmacophoric motifs .
Q. How can contradictory data on the compound’s stability under physiological conditions be resolved?
Methodological Answer: Contradictions arise from variable experimental setups. Standardized protocols are critical:
- pH Stability: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C suggests solid-state stability) .
- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and quantify photodegradation products with LC-MS . Resolution: Compare degradation profiles across studies and validate using accelerated stability testing (ICH guidelines) .
Q. What strategies can mitigate challenges in elucidating the compound’s metabolic pathways?
Methodological Answer: Metabolism studies require advanced tools:
- In vitro Models: Use human liver microsomes (HLMs) with NADPH cofactor to identify phase I metabolites. Detect hydroxylation or sulfoxide formation via UPLC-QTOF-MS .
- Isotope Labeling: Synthesize deuterated analogs to trace metabolic sites (e.g., deuterium at the piperazine methylene group) .
- Enzyme Inhibition: Co-incubate with CYP3A4 inhibitors (ketoconazole) to confirm metabolic enzyme specificity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
Methodological Answer: Discrepancies often stem from assay variability. Mitigation strategies include:
- Standardized Assays: Adopt CLSI guidelines for antimicrobial testing (e.g., broth microdilution for MIC determination) .
- Control Compounds: Use reference inhibitors (e.g., imatinib for kinase assays) to normalize inter-lab variability .
- Meta-Analysis: Pool data from multiple studies using random-effects models to identify outliers and consensus EC50 ranges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
